![molecular formula C9H10BrNO2 B2374746 2-Amino-5-bromo-3,4-dimethylbenzoic acid CAS No. 1194709-31-3](/img/structure/B2374746.png)
2-Amino-5-bromo-3,4-dimethylbenzoic acid
Overview
Description
“2-Amino-5-bromo-3,4-dimethylbenzoic acid” is a chemical compound with the molecular formula C9H10BrNO2 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-Amino-5-bromo-3,4-dimethylbenzoic acid” consists of a benzene ring substituted with two methyl groups, an amino group, and a bromo group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Scientific Research Applications
Supramolecular Assembly
2-Amino-5-bromo-3,4-dimethylbenzoic acid can be used in the construction of supramolecular assemblies. These assemblies are formed through hydrogen bonding interactions . The structure of these molecular salts can be determined by single-crystal X-ray crystallography .
Nonlinear Optical (NLO) Materials
The compound can be used in the synthesis of organic nonlinear optical (NLO) single crystals . These crystals have applications in optoelectronics devices .
Spectroscopic Characterization
The compound can be used in spectroscopic characterization studies. Its molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis can be carried out experimentally and theoretically .
Thermal Analysis
2-Amino-5-bromo-3,4-dimethylbenzoic acid can be used in thermal analysis studies. The thermal characteristics of the as-grown crystal can be analyzed using thermogravimetry (TG) and differential thermal analysis (DTA) .
Second Order Hyperpolarizability Studies
The compound can be used in studies of second order hyperpolarizability, a property related to the optical nonlinearity of a material .
Synthesis of Polycyclic Azaarenes
2-Amino-5-bromo-3,4-dimethylbenzoic acid can be used in the synthesis of polycyclic azaarenes .
Electrophilic Substitution Studies
The introduction of the 2-amino group in the compound facilitates electrophilic substitution of the bromine atom at the 3 and 5 positions, and increases the nucleophilicity at the ring nitrogen atom .
Hydrogen-Bonding Studies
The compound can be used to study the hydrogen-bonding patterns in cocrystals .
Safety and Hazards
properties
IUPAC Name |
2-amino-5-bromo-3,4-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-4-5(2)8(11)6(9(12)13)3-7(4)10/h3H,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCIQFVTSAKTQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)N)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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